4-(2-(Benzylamino)propoxy)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Benzylamino)propoxy)phenol typically involves the following steps:
Starting Materials: The synthesis begins with phenol and benzylamine as the primary starting materials.
Alkylation: Phenol undergoes alkylation with 1-bromo-2-propanol to form 4-(2-hydroxypropoxy)phenol.
Amination: The intermediate 4-(2-hydroxypropoxy)phenol is then reacted with benzylamine under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Catalysts and continuous flow reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(2-(Benzylamino)propoxy)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The benzylamino group can be reduced to form secondary amines.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Secondary amines.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
4-(2-(Benzylamino)propoxy)phenol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in studies of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including as an antihypertensive agent.
Industry: Utilized in the development of novel materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of 4-(2-(Benzylamino)propoxy)phenol involves its interaction with specific molecular targets:
Molecular Targets: It can bind to enzymes and receptors, modulating their activity.
Pathways Involved: The compound may influence signaling pathways related to neurotransmission and cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
Phenoxybenzamine: An irreversible alpha-antagonist used in the treatment of hypertension.
4-(2-Hydroxypropoxy)phenol: An intermediate in the synthesis of 4-(2-(Benzylamino)propoxy)phenol.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-[2-(benzylamino)propoxy]phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-13(17-11-14-5-3-2-4-6-14)12-19-16-9-7-15(18)8-10-16/h2-10,13,17-18H,11-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBLYQEJUZUROGI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=C(C=C1)O)NCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.